molecular formula C14H17BrN2O B1375696 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide CAS No. 1052148-20-5

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide

Cat. No. B1375696
M. Wt: 309.2 g/mol
InChI Key: PQFYIDGUCQZAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.2 .


Molecular Structure Analysis

The molecular structure of “6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” consists of 14 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” are not fully known. The molecular weight is 309.2 .

Scientific Research Applications

  • Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
    • Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
    • Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
  • Synthesis of Regioselectively Brominated Cellulose Esters

    • Field : Polymer Chemistry
    • Application : The control of regiochemistry in the synthesis of polysaccharide derivatives is one of the most significant scientific challenges in the field . The availability of these samples and studies of their properties versus randomly substituted analogs has shown clearly that properties like solubility, aggregation phenomena, and optical properties depend heavily on the regiochemistry of substitution .
    • Method : The one-pot synthesis of novel 6-bromo-6-deoxy-2,3-O-acylcellulose derivatives, which as more organic soluble derivatives of 6-bromo-6-deoxycellulose should allow broader exploitation of the highly regioselective cellulose 6-bromination chemistry .
    • Results : The report illustrates the potential of these new derivatives by conversion to 6-cyano-6-deoxycellulose esters .

properties

IUPAC Name

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-9-3-1-2-4-14(18)17-11-13-7-5-12(10-16)6-8-13/h5-8H,1-4,9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYIDGUCQZAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Reactant of Route 5
Reactant of Route 5
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-[(4-cyanophenyl)methyl]hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.